molecular formula C15H16Cl2FNO B2439208 {1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride CAS No. 289717-26-6

{1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride

Cat. No.: B2439208
CAS No.: 289717-26-6
M. Wt: 316.2
InChI Key: JNJSWZRXMXZDQW-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenoxy group, a fluorophenyl group, and an ethylamine moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)-5-fluorophenyl]-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO.ClH/c1-10(18-2)14-9-12(17)5-8-15(14)19-13-6-3-11(16)4-7-13;/h3-10,18H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJSWZRXMXZDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)OC2=CC=C(C=C2)Cl)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol and 5-fluoro-2-nitrobenzene.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic aromatic substitution reaction. This is achieved by reacting 4-chlorophenol with 5-fluoro-2-nitrobenzene in the presence of a base such as potassium carbonate.

    Reduction: The nitro group in the intermediate compound is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting amine is then alkylated with methyl iodide to introduce the methyl group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Chemistry

1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl(methyl)amine hydrochloride serves as a versatile building block in organic synthesis. It is utilized as a reagent in various chemical transformations, contributing to the development of complex organic molecules.

Biology

Research has focused on its biological activities, particularly regarding its interactions with cellular processes:

  • Antitumor Activity: Preliminary studies suggest potential antitumor properties, particularly against prostate cancer cells, through mechanisms involving apoptosis and receptor modulation.
  • Receptor Modulation: The compound may act as an alpha1-adrenoreceptor antagonist, influencing cell proliferation and apoptosis.

Medicine

Ongoing research aims to explore its therapeutic potential:

  • Drug Development: Investigations are underway to assess its efficacy as a therapeutic agent for various diseases, including cancer and metabolic disorders.
Activity TypeDescription
Antitumor ActivityInhibits cancer cell proliferation; induces apoptosis.
Receptor BindingInteracts with alpha1-adrenoreceptors (alpha1D and alpha1B).
Antioxidant PropertiesReduces oxidative stress in cells.

Case Studies

  • Antitumor Effects:
    • A study evaluated the effects of structurally similar compounds on prostate cancer cell lines, demonstrating significant reductions in cell viability at low micromolar concentrations. The sulforhodamine B assay indicated promising therapeutic applications in oncology.
  • Mechanism of Action:
    • Investigations into receptor binding revealed that the compound may modulate metabolic pathways involved in cancer progression by interacting with specific receptors or enzymes.
  • Enzyme Inhibition:
    • Related compounds have shown enzyme inhibitory effects relevant to metabolic pathways, indicating potential roles in drug design targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride can be compared with other similar compounds, such as:

    1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}amine: This compound lacks the methyl group, which may affect its reactivity and biological activity.

    1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(ethyl)amine hydrochloride: The presence of an ethyl group instead of a methyl group can lead to differences in chemical properties and applications.

    1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine: The absence of the hydrochloride salt form may influence its solubility and stability.

The uniqueness of 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

{1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride, with a molecular formula of C15H16ClF2N·HCl and a molecular weight of 316.2 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Chemical FormulaC15H16ClF2N·HCl
Molecular Weight316.2 g/mol
IUPAC Name1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl(methyl)amine hydrochloride
AppearanceOil
Storage Temperature4 °C

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer treatment and receptor modulation. Preliminary studies suggest that it may exhibit antitumor properties and act as an alpha1-adrenoreceptor antagonist .

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, a study on related compounds demonstrated their ability to inhibit prostate cancer cell proliferation through mechanisms involving apoptosis and receptor modulation . The sulforhodamine B (SRB) assay results showed that these compounds could reduce cell viability at low micromolar concentrations, suggesting potential therapeutic applications in oncology.

  • Receptor Binding : The compound is hypothesized to interact with alpha1-adrenoreceptors, particularly the alpha1D and alpha1B subtypes. This interaction may lead to modulation of cell proliferation and apoptosis in cancer cells .
  • Antioxidant Properties : Preliminary assessments suggest that the compound may possess antioxidant properties, which can contribute to its anticancer effects by reducing oxidative stress within cells .
  • Enzyme Inhibition : Similar compounds have shown enzyme inhibitory effects that could be relevant for metabolic pathways involved in cancer progression .

Study 1: Antitumor Efficacy in Prostate Cancer Cells

A study published in PubMed explored the effects of various structurally related compounds on human PC-3 prostate cancer cells. The findings indicated that these compounds significantly reduced cell viability, with one compound showing the highest efficacy at low concentrations. The study also highlighted the expression levels of alpha1-adrenoreceptors in these cells and their role in mediating apoptosis .

Study 2: Pharmacological Profiling

A pharmacological profiling study assessed several derivatives of this compound for their binding affinity to various receptors, including serotonin receptors and adrenergic receptors. The results indicated a promising profile for use as an antidepressant or anxiolytic agent due to its selective binding characteristics .

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